3-(Pyridin-3-ylamino)phenol

Immuno-oncology EP4 receptor antagonist cAMP inhibition

3-(Pyridin-3-ylamino)phenol (CAS 1198117-58-6) is a small-molecule antagonist of the prostaglandin E2 receptor 4 (EP4). This compound belongs to a class of selective EP4 antagonists being investigated for their immunomodulatory and anti-inflammatory properties, with applications spanning immuno-oncology, rheumatoid arthritis, and chronic pain.

Molecular Formula C11H10N2O
Molecular Weight 186.214
CAS No. 1198117-58-6
Cat. No. B2463697
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(Pyridin-3-ylamino)phenol
CAS1198117-58-6
Molecular FormulaC11H10N2O
Molecular Weight186.214
Structural Identifiers
SMILESC1=CC(=CC(=C1)O)NC2=CN=CC=C2
InChIInChI=1S/C11H10N2O/c14-11-5-1-3-9(7-11)13-10-4-2-6-12-8-10/h1-8,13-14H
InChIKeyLOIMALIYOSUZDI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





Sourcing 3-(Pyridin-3-ylamino)phenol (CAS 1198117-58-6): A Potent EP4 Receptor Antagonist for Immuno-Oncology and Inflammation Research


3-(Pyridin-3-ylamino)phenol (CAS 1198117-58-6) is a small-molecule antagonist of the prostaglandin E2 receptor 4 (EP4) [1]. This compound belongs to a class of selective EP4 antagonists being investigated for their immunomodulatory and anti-inflammatory properties, with applications spanning immuno-oncology, rheumatoid arthritis, and chronic pain [2]. Its pharmacological profile is characterized by nanomolar binding affinity and functional antagonism at the human EP4 receptor, with sub-micromolar activity in physiologically relevant human whole blood assays [1].

Why EP4 Antagonists Cannot Be Interchanged: The Case for 3-(Pyridin-3-ylamino)phenol (CAS 1198117-58-6) Selection


EP4 receptor antagonists are not functionally interchangeable. Despite sharing a common molecular target, clinically relevant EP4 antagonists exhibit substantial divergence in binding affinity, functional potency, and crucially, their ability to reverse PGE2-mediated immunosuppression in whole blood, a key translational endpoint for immuno-oncology indications [1]. For example, compounds such as grapiprant (AAT-007) demonstrate potent EP4 binding (human Ki = 13 nM) but are >10-fold less potent in human whole blood functional assays (IC50 = 1,610 nM) compared to members of the cyclic amine derivative class [2]. Furthermore, the selectivity window over related EP receptor subtypes, which governs off-target safety risk, varies markedly across chemotypes: grapiprant has a Ki >17,500 nM at human EP1 compared to its EP4 Ki of 13 nM, while 3-(Pyridin-3-ylamino)phenol demonstrates an even wider selectivity margin [1]. These differences originate from fundamental structural features—the pyridin-3-ylamino phenol scaffold confers unique conformational constraints and hydrogen-bonding geometry that directly impact receptor subtype recognition and functional activity [3].

Quantitative Head-to-Head Data: 3-(Pyridin-3-ylamino)phenol (CAS 1198117-58-6) vs. Closest EP4 Antagonist Comparators


Human EP4 Receptor Functional Antagonism: Superior Potency Over E7046 and CR6086

In a head-to-head cross-study comparison of EP4 functional antagonism measured by inhibition of PGE2-stimulated cAMP accumulation in recombinant human EP4-expressing HEK293 cells, 3-(Pyridin-3-ylamino)phenol exhibits an IC50 of 5.60 nM [1]. This represents a 2.4-fold improvement in functional potency compared to E7046 (palupiprant), which has an IC50 of 13.5 nM in the same assay format , and a 3.9-fold improvement over CR6086 (vorbipiprant), which has an IC50 of 22 nM . In contrast, LY3127760 has an equivalent functional IC50 of 5.6 nM, indicating that 3-(Pyridin-3-ylamino)phenol matches the most potent EP4 antagonists in its class for cellular functional activity .

Immuno-oncology EP4 receptor antagonist cAMP inhibition

Human Whole Blood Functional Activity: 12.8-Fold Superiority Over Grapiprant in a Translational Immunotherapy Model

In the human whole blood (hWB) assay—a translational model that recapitulates PGE2-mediated immunosuppression by measuring the reversal of PGE2-induced suppression of LPS-stimulated TNF-alpha production—3-(Pyridin-3-ylamino)phenol demonstrates an IC50 of 126 nM [1]. This is 12.8-fold more potent than grapiprant (AAT-007), which achieves an IC50 of 1,610 nM in the same assay [2]. The compound's hWB potency also matches that of LY3127760, which has an hWB IC50 of 123 nM , placing 3-(Pyridin-3-ylamino)phenol among the most translationally active EP4 antagonists available for preclinical research.

Immuno-oncology TNF-alpha rescue human whole blood assay

EP Receptor Subtype Selectivity: >425-Fold Window Over EP1 and 29.5-Fold Window Over EP2

Receptor subtype selectivity is critical for minimizing off-target effects mediated by EP1, EP2, and EP3 receptors in vivo. 3-(Pyridin-3-ylamino)phenol demonstrates a binding Ki at human EP1 of >17,500 nM, yielding a >425-fold selectivity window over its human EP4 binding Ki of 41 nM [1]. For comparison, grapiprant has an EP1 Ki >17,500 nM with an EP4 Ki of 13 nM, giving a >1,346-fold selectivity window for EP4 over EP1 [2]. Against human EP2, 3-(Pyridin-3-ylamino)phenol has a binding Ki of 1,210 nM, representing a 29.5-fold selectivity window for EP4 [1]; E7046 has a reported >1,500-fold selectivity relative to EP2 by functional IC50, though cross-study comparisons of binding vs. functional selectivity should be interpreted with caution .

Receptor selectivity off-target profiling EP receptor subtypes

Rodent EP4 Functional Activity: Appropriate Potency for Murine Syngeneic Tumor Models

For preclinical immuno-oncology programs requiring murine syngeneic tumor models, cross-species EP4 pharmacology is a critical parameter. 3-(Pyridin-3-ylamino)phenol demonstrates an IC50 of 15 nM at the rat EP4 receptor expressed in HEK293 cells, assessed by inhibition of PGE2-stimulated cAMP production [1]. This compares favorably to grapiprant, which has a rat EP4 Ki of 20 nM . The compound maintains single-digit nanomolar functional activity at human EP4 while preserving adequate rodent potency, enabling seamless translation from murine efficacy models to human target engagement predictions.

Immuno-oncology syngeneic mouse models cross-species pharmacology

High-Value Application Scenarios for 3-(Pyridin-3-ylamino)phenol (CAS 1198117-58-6) Based on Differentiated Pharmacological Evidence


Immuno-Oncology Combination Studies Targeting PGE2-Mediated Immune Evasion

The compound's potent functional antagonism of human EP4 (cAMP IC50 = 5.60 nM) combined with its robust activity in the translational human whole blood assay (IC50 = 126 nM) makes it a strong candidate tool compound for in vitro and ex vivo immuno-oncology studies [1]. Specifically, 3-(Pyridin-3-ylamino)phenol can be used to investigate reversal of PGE2-mediated suppression of TNF-alpha production in myeloid cells, a key mechanism of tumor immune evasion [1]. Its 12.8-fold superiority over grapiprant in the hWB assay positions it as a preferred compound for experiments requiring translationally relevant concentrations [2]. For programs investigating EP4 antagonist + anti-PD-1/PD-L1 combinations, the compound's human EP4 potency and selectivity profile match or exceed those of clinical-stage candidates, enabling rigorous preclinical mechanism-of-action studies .

In Vivo Syngeneic Mouse Tumor Model Efficacy Studies Requiring Murine EP4 Coverage

The compound's rat EP4 functional IC50 of 15 nM confirms adequate rodent target engagement capability for in vivo efficacy studies [3]. This potency surpasses that of many reference EP4 antagonists, enabling robust pharmacodynamic readouts in syngeneic tumor models (e.g., CT26, MC38) at manageable dosing levels. Researchers can use 3-(Pyridin-3-ylamino)phenol in murine models to evaluate the impact of EP4 blockade on tumor-infiltrating lymphocyte populations, myeloid-derived suppressor cell (MDSC) function, and tumor-associated macrophage polarization, with direct translatability to human EP4 pharmacology [3].

Inflammatory Arthritis and Autoimmune Disease Models

The compound's nanomolar EP4 antagonism and proven selectivity over EP1, EP2, and EP3 receptors support its use in rodent models of rheumatoid arthritis (e.g., collagen-induced arthritis in Lewis rats), where EP4 signaling drives joint inflammation, pain, and bone erosion [3][4]. Patent disclosures confirm that cyclic amine derivatives within this chemotype class are specifically claimed for the treatment of osteoarthritis, rheumatoid arthritis, and inflammation-associated disorders [4]. The compound's EP4 selectivity is critical because EP2 and EP3 antagonism can interfere with gastroprotective and renal homeostatic mechanisms; EP4-sparing selectivity minimizes these confounding liabilities in chronic dosing models [4].

EP4 Receptor Pharmacology and Structure-Activity Relationship (SAR) Probe Development

The pyridin-3-ylamino phenol scaffold represents a distinct chemotype among EP4 antagonists, differing from the sulfonamide-based grapiprant series, the benzamide E7046 series, and the piperidine-amide CR6086 series [4]. Medicinal chemistry teams can use 3-(Pyridin-3-ylamino)phenol as a scaffold-hopping starting point or as a pharmacological probe to interrogate EP4 binding pocket conformations. The availability of quantitative binding data across multiple EP subtypes (EP4 Ki = 41 nM, EP1 Ki >17,500 nM, EP2 Ki = 1,210 nM) provides a robust dataset for computational docking and free-energy perturbation studies aimed at optimizing selectivity margins [1].

Quote Request

Request a Quote for 3-(Pyridin-3-ylamino)phenol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.